![molecular formula C12H13NO2S B2482437 ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate CAS No. 99803-05-1](/img/structure/B2482437.png)
ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate
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Description
Scientific Research Applications
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD)
Alzheimer’s disease (AD) is a progressive neurodegenerative disorder causing dementia in older adults. Researchers have explored novel compounds to inhibit acetylcholinesterase (AChE), an enzyme involved in AD pathogenesis. Studies reveal that “ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate” derivatives exhibit significant AChE inhibition. Compounds 3i and 3j demonstrated IC50 values of 0.027 µM and 0.025 µM against AChE, respectively. These compounds interact with the enzyme’s active site similarly to the reference drug donepezil. Additionally, they exhibit promising antioxidant effects and non-cytotoxicity, making them potential candidates for AD treatment.
Calcium Antagonistic and Calmodulin Antagonistic Activities
The same 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives were investigated for their calcium antagonistic and calmodulin antagonistic properties . These activities are relevant in various physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. Further research is needed to explore their specific mechanisms and potential therapeutic applications.
Antimicrobial Properties
While specific studies on “ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate” are limited, related benzothiazine derivatives have been evaluated for antimicrobial activity . The compound’s structure suggests potential antimicrobial effects, but further investigations are necessary to validate its efficacy against bacterial, fungal, or viral pathogens.
Positive Allosteric Modulation of AMPA Receptors
In 2010, researchers reported the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides as positive allosteric modulators of AMPA receptors . These compounds, including 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, showed strong activity in vitro. AMPA receptors play a crucial role in excitatory neurotransmission, and modulating their function has implications for neurological disorders.
Heterocyclic Building Block for Organic Synthesis
The 2H-1,4-benzothiazin-3(4H)-one scaffold serves as a versatile building block in organic synthesis. Researchers have utilized related compounds for constructing various heterocycles, such as benzoxazinones . These derivatives can be further functionalized to create diverse chemical entities with potential applications in drug discovery and materials science.
N-Methyl Benzomorpholine Preparation
Although not directly studied for this compound, related 4-methyl-2H-1,4-benzoxazin-3(4H)-one has been used as a synthon for preparing N-methyl benzomorpholine . Benzomorpholines are heterocyclic compounds with potential pharmacological activities, and their derivatives may find applications in medicinal chemistry.
properties
IUPAC Name |
ethyl (2Z)-2-(4H-1,4-benzothiazin-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNXUBYWPNSIE-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CSC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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